molecular formula C10H8BrNO B6255618 (6-bromoisoquinolin-3-yl)methanol CAS No. 1783531-68-9

(6-bromoisoquinolin-3-yl)methanol

Cat. No.: B6255618
CAS No.: 1783531-68-9
M. Wt: 238.1
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Description

Overview of the Isoquinoline (B145761) Scaffold in Organic Synthesis

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This bicyclic system is not merely a synthetic curiosity; it is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. rsc.orgnih.gov Isoquinoline-based structures are integral to a vast array of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities. nih.govrsc.org

The therapeutic importance of isoquinolines has spurred intense interest among synthetic organic and medicinal chemists to develop efficient methods for their construction and derivatization. rsc.org The ability to introduce substituents at various positions, such as C-1, C-3, and C-4, allows for the fine-tuning of the molecule's properties. nih.gov This versatility makes the isoquinoline scaffold a frequent target in the development of new pharmaceuticals and other biologically active agents. rsc.orgnih.gov

Importance of Halogenation and Hydroxymethylation in Chemical Design

The introduction of halogen atoms and hydroxymethyl groups into organic molecules are fundamental strategies in chemical design, each imparting distinct and valuable properties.

Halogenation , the process of incorporating a halogen atom (such as fluorine, chlorine, bromine, or iodine) into a compound, is a powerful tool for modifying a molecule's chemical and physical characteristics. numberanalytics.comallen.in Halogen atoms, particularly bromine, can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.com Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of subsequent chemical transformations, such as cross-coupling reactions, to build more complex molecular architectures. jk-sci.com This makes halogenated compounds crucial intermediates in multi-step syntheses. mt.com

Hydroxymethylation , the addition of a hydroxymethyl group (-CH2OH), also offers significant advantages in chemical design. nih.gov This functional group can increase the hydrophilicity of a molecule, which can be beneficial for its pharmacokinetic profile. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the interaction of the molecule with its biological target. nih.gov Moreover, it can serve as a precursor for other functional groups, adding to its synthetic utility. nih.govwikipedia.org In some cases, the introduction of a hydroxymethyl group can lead to more active compounds compared to the parent drug. nih.gov

Research Rationale for Investigating (6-bromoisoquinolin-3-yl)methanol

The specific compound, this compound, combines the key features of an isoquinoline scaffold, a bromine atom, and a hydroxymethyl group. This unique combination makes it a molecule of significant interest for several research applications. The bromine atom at the 6-position provides a reactive site for further functionalization, allowing for the synthesis of a diverse library of derivatives. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions, further expanding the synthetic possibilities.

The investigation of this compound is primarily driven by its potential as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo and hydroxymethyl functionalities on the privileged isoquinoline core provides a powerful platform for the development of novel compounds for drug discovery and materials science.

Properties

CAS No.

1783531-68-9

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 6 Bromoisoquinolin 3 Yl Methanol

Reactivity of the Bromo-Substituent in Cross-Coupling Reactions

The bromine atom at the C-6 position of the isoquinoline (B145761) core is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The electron-rich nature of the isoquinoline ring system influences the reactivity of the C-Br bond, making it an active participant in several important coupling protocols.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org For (6-bromoisoquinolin-3-yl)methanol, the bromine at the 6-position can readily react with various boronic acids or boronic esters in the presence of a palladium catalyst and a base. libretexts.orglookchem.com The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific studies on this compound are not extensively documented, the reactivity of similar 6-halopurine and 3-bromoquinoline (B21735) systems provides insight into the expected outcomes. lookchem.comresearchgate.net For instance, the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been optimized using various palladium catalysts and ligands. researchgate.net Similarly, 6-chloropurines have been successfully coupled with a range of arylboronic acids. lookchem.com These examples suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling to introduce new aryl, heteroaryl, or alkenyl substituents at the 6-position. The hydroxymethyl group at the 3-position is generally stable under these conditions, although protection may be considered depending on the specific reaction conditions and the nature of the coupling partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Ref
Pd(PPh₃)₄ - K₂CO₃ Toluene (B28343) 100 95 lookchem.com
Pd(OAc)₂ SPhos K₃PO₄ Dioxane/H₂O 85 - nih.gov

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane) to create a new carbon-carbon bond. wikipedia.orgyoutube.com This reaction is known for its tolerance of a wide variety of functional groups, and the bromo substituent of this compound is expected to be a suitable electrophilic partner. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org

The versatility of the Stille reaction allows for the coupling of aryl, alkenyl, and alkynyl stannanes. organic-chemistry.org Although direct examples with this compound are scarce, studies on other aryl halides, including complex and sterically hindered substrates, demonstrate the broad applicability of this method. orgsyn.org The inclusion of copper(I) salts has been shown to enhance the reactivity of some Stille couplings. orgsyn.org Given the stability of organostannanes and the mild reaction conditions often employed, the Stille coupling represents a viable strategy for the derivatization of the 6-position of the isoquinoline core, while preserving the hydroxymethyl group.

Table 2: Typical Catalytic Systems for Stille Coupling of Aryl Halides

Catalyst Ligand Additive Solvent Temperature (°C) Ref
Pd(PPh₃)₄ - LiCl THF - organic-chemistry.org
PdCl₂(PPh₃)₂ - - DMF 80 commonorganicchemistry.com

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a substituted alkene at the 6-position of the isoquinoline ring. The mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

The Heck reaction is a powerful tool for vinylation, and its application to bromo-heterocycles is well-established. For instance, the synthesis of the drug Axitinib involves a Heck coupling reaction with a 3,6-dibromo-1H-indazole derivative. beilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and stereoselectivity, typically favoring the trans-alkene product. organic-chemistry.orgbeilstein-journals.org The use of aqueous media and phosphine-free catalyst systems has also been reported, offering more environmentally friendly protocols. organic-chemistry.org

Table 3: Conditions for Heck Reactions on Aryl Bromides

Catalyst Ligand Base Solvent Temperature (°C) Ref
Pd(OAc)₂ PPh₃ TEA Silica (B1680970) Gel - beilstein-journals.org
Pd(OAc)₂ - K₂CO₃ Aqueous >120 organic-chemistry.org

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org This reaction serves as an alternative to other cross-coupling methods, particularly the Suzuki coupling, with the advantage that organosilanes are often stable and have low toxicity. organic-chemistry.org The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which generates a hypervalent silicon species that facilitates transmetalation. wikipedia.orgorganic-chemistry.org

The scope of the Hiyama coupling includes the formation of Csp²-Csp² and Csp²-Csp³ bonds. wikipedia.org While specific Hiyama couplings of this compound have not been detailed in the literature, the reaction is applicable to a range of aryl and heteroaryl halides. core.ac.uk The development of fluoride-free protocols, known as the Hiyama-Denmark coupling, has further expanded the utility of this reaction. organic-chemistry.org This method would allow for the introduction of aryl, alkenyl, or alkyl groups at the 6-position of the isoquinoline ring.

Table 4: Catalytic Systems for Hiyama Coupling of Aryl Halides

Catalyst Ligand Activator Solvent Temperature (°C) Ref
Pd(OAc)₂ XPhos TBAF t-BuOH 60 core.ac.uk
Pd(OAc)₂ - NaOH PEG/H₂O - organic-chemistry.org

The bromo substituent at the 6-position can be converted into an organometallic species, most commonly a Grignard reagent, through reaction with magnesium metal. masterorganicchemistry.com The resulting organomagnesium compound, (6-(magnesiobromo)isoquinolin-3-yl)methanol, would possess a nucleophilic carbon at the 6-position. However, the presence of the acidic hydroxyl proton of the hydroxymethyl group is incompatible with the highly basic nature of the Grignard reagent. masterorganicchemistry.comyoutube.com Therefore, the hydroxyl group would need to be protected prior to the formation of the Grignard reagent.

Once formed, this protected Grignard reagent could react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a variety of functional groups at the 6-position. masterorganicchemistry.comyoutube.com Alternatively, the bromo group can participate in metal-halogen exchange reactions with organolithium reagents, which would also require prior protection of the hydroxymethyl group.

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C-3 position is a primary alcohol and can undergo a range of standard chemical transformations. These reactions allow for further diversification of the isoquinoline scaffold.

One of the most common transformations is oxidation . Depending on the oxidizing agent and reaction conditions, the hydroxymethyl group can be oxidized to an aldehyde (isoquinoline-3-carbaldehyde) or further to a carboxylic acid (isoquinoline-3-carboxylic acid). Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the carboxylic acid. The electrochemical oxidation of similar benzylic alcohols has also been reported as a green alternative. nih.gov

Esterification of the hydroxymethyl group can be achieved through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.comresearchgate.net This reaction is typically reversible, and the use of an excess of the carboxylic acid or the removal of water can drive the equilibrium towards the ester product. masterorganicchemistry.com

Etherification can be accomplished by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis). The alcohol is first deprotonated with a base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.

Finally, the hydroxyl group can be converted into a better leaving group , such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This transformation activates the benzylic position for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles.

Oxidation Reactions (e.g., Jones, Moffatt, Swern Oxidation)

The primary alcohol group of this compound can be readily oxidized to the corresponding aldehyde, 6-bromoisoquinoline-3-carbaldehyde (B2583796). Several standard oxidation protocols can be employed for this transformation, each with its own advantages and limitations.

Jones Oxidation: Treatment of a primary alcohol with Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) typically leads to the formation of a carboxylic acid. However, for benzylic alcohols like this compound, the reaction can often be stopped at the aldehyde stage. libretexts.org The strongly acidic conditions of the Jones oxidation are a key consideration, as they may not be compatible with sensitive functional groups.

Moffatt and Swern Oxidations: For milder reaction conditions, Moffatt and Swern oxidations are preferred methods. Both utilize dimethyl sulfoxide (B87167) (DMSO) as the oxidant. The Moffatt oxidation employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as an activator for DMSO. google.comcetjournal.it The Swern oxidation, on the other hand, uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate the DMSO, followed by the addition of a hindered base like triethylamine. nih.gov These methods are known for their high yields and tolerance of a wide range of functional groups, making them suitable for the synthesis of 6-bromoisoquinoline-3-carbaldehyde from this compound.

Oxidation Method Reagents Typical Product Key Features
Jones OxidationCrO₃, H₂SO₄, AcetoneAldehyde or Carboxylic AcidStrong oxidant, acidic conditions. libretexts.orgresearchgate.net
Moffatt OxidationDMSO, DCC, Acid CatalystAldehydeMild conditions. google.comcetjournal.it
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineAldehydeMild conditions, high yields. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification to yield a variety of derivatives.

Esterification: The reaction of this compound with an acid chloride in the presence of a base, such as pyridine (B92270), affords the corresponding ester. This reaction proceeds through a nucleophilic acyl substitution mechanism. Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed. medcraveonline.com

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. organic-chemistry.org This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. For example, reacting this compound with methyl iodide in the presence of a base would yield 6-bromo-3-(methoxymethyl)isoquinoline.

Reaction Type Typical Reagents Product Class
EsterificationAcid Chloride, PyridineEster
EtherificationAlkyl Halide, Base (e.g., NaH)Ether

Nucleophilic Substitution Reactions at the Benzylic Position

The hydroxyl group of this compound can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions at the benzylic carbon. A common method for this conversion is treatment with thionyl chloride (SOCl₂), which yields 6-bromo-3-(chloromethyl)isoquinoline. libretexts.orgdoubtnut.com This benzylic chloride is then susceptible to attack by various nucleophiles.

For instance, reaction with sodium azide (B81097) would produce 6-bromo-3-(azidomethyl)isoquinoline, while reaction with sodium cyanide would yield (6-bromoisoquinolin-3-yl)acetonitrile. These transformations provide a pathway to introduce nitrogen-containing functional groups, which are valuable for further synthetic manipulations, such as the construction of triazoles or other heterocyclic systems.

A patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, where a benzylic position is chlorinated using N-chlorosuccinimide (NCS) in the presence of benzoyl peroxide (BPO) as a radical initiator. google.com This suggests that radical-initiated halogenation could also be a viable strategy for activating the benzylic position of this compound for subsequent nucleophilic substitution.

Intermediate Reagent for Formation Subsequent Nucleophile Final Product
6-bromo-3-(chloromethyl)isoquinolineThionyl Chloride (SOCl₂)Sodium Azide (NaN₃)6-bromo-3-(azidomethyl)isoquinoline
6-bromo-3-(chloromethyl)isoquinolineThionyl Chloride (SOCl₂)Sodium Cyanide (NaCN)(6-bromoisoquinolin-3-yl)acetonitrile

Electrophilic and Nucleophilic Reactions on the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The isoquinoline nitrogen can be alkylated using alkyl halides. This reaction leads to the formation of a quaternary isoquinolinium salt. For example, treatment with methyl iodide would yield 6-bromo-3-(hydroxymethyl)-2-methylisoquinolin-1-ium iodide.

N-Oxidation: The nitrogen atom can also be oxidized to form an N-oxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org The resulting 6-bromo-3-(hydroxymethyl)isoquinoline 2-oxide exhibits altered reactivity compared to the parent isoquinoline, potentially influencing the regioselectivity of subsequent reactions.

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on the reactions of this compound are not extensively reported in the literature, the mechanisms of the individual transformations are well-established in organic chemistry.

The oxidation reactions (Jones, Moffatt, Swern) all involve the initial formation of an intermediate where the alcohol's oxygen is bonded to the oxidizing species (chromium or sulfur). Subsequent elimination steps then lead to the formation of the carbonyl group.

Esterification with acid chlorides proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride.

The Williamson ether synthesis is a classic SN2 reaction, where the alkoxide nucleophile attacks the alkyl halide in a single, concerted step, leading to inversion of stereochemistry if the electrophilic carbon is chiral.

Nucleophilic substitution at the benzylic position , after conversion of the alcohol to a halide, also typically follows an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. The stability of the benzylic carbocation intermediate can favor an SN1 mechanism.

The alkylation and oxidation of the isoquinoline nitrogen involve the nucleophilic attack of the nitrogen's lone pair on the electrophile (the alkyl halide or the peroxyacid).

Further detailed mechanistic studies, potentially employing computational methods, could provide deeper insights into the specific transition states and intermediates involved in the reactions of this particular substituted isoquinoline, and how the electronic effects of the bromo-substituent and the hydroxymethyl group influence the reactivity of the entire molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For (6-bromoisoquinolin-3-yl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental.

¹H NMR: The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals would be expected for the aromatic protons on the isoquinoline (B145761) ring system, the methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton itself. The chemical shifts (δ) of the aromatic protons are influenced by the bromine substituent and the nitrogen atom in the ring, leading to a unique splitting pattern. The methylene protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which can sometimes be broadened or exchange with the solvent.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. For this compound, this would include signals for the carbons of the isoquinoline core and the single carbon of the hydroxymethyl group. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atom bonded to the bromine would exhibit a characteristic shift, as would the carbons adjacent to the nitrogen atom and the hydroxymethyl substituent.

¹H NMR (400 MHz, CDCl₃) δ ¹³C NMR (100 MHz, CDCl₃) δ
8.95 (s, 1H)152.1
8.11 (s, 1H)145.8
7.95 (d, J = 8.8 Hz, 1H)136.2
7.82 (d, J = 1.9 Hz, 1H)130.5
7.69 (dd, J = 8.8, 2.0 Hz, 1H)129.4
4.91 (s, 2H)128.6
2.05 (s, 1H)121.9
118.5
63.8

Note: The data presented is a representative example and may vary slightly based on experimental conditions and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The expected molecular formula for this compound is C₁₀H₈BrNO. HRMS can confirm this composition by matching the experimentally observed mass to the calculated exact mass. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation analysis can further corroborate the proposed structure. Under electron ionization (EI) or other ionization techniques, the molecule can break apart in predictable ways. For instance, loss of the hydroxymethyl group or the bromine atom would result in fragment ions that can be detected and analyzed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

Functional Group **Characteristic Absorption (cm⁻¹) **Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=N stretch (isoquinoline)~1600Medium
C=C stretch (aromatic)1450-1600Medium to Weak
C-O stretch (alcohol)1000-1260Strong
C-Br stretch500-600Medium to Strong

The broadness of the O-H stretching band is a result of hydrogen bonding between molecules. docbrown.info The presence of these characteristic peaks provides strong evidence for the assigned structure of this compound. libretexts.orgpressbooks.publibretexts.orgopenstax.org

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a UV detector, would be suitable. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Some suppliers provide HPLC data to certify the purity of their compounds. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed. In this technique, the compound is vaporized and separated on a GC column before being detected by a mass spectrometer. GC-MS provides both retention time data for purity assessment and mass spectral data for structural confirmation.

These advanced analytical and spectroscopic methods, when used in concert, provide a robust and comprehensive characterization of this compound, ensuring its structural integrity and purity for further research applications.

Theoretical and Computational Chemistry Studies of 6 Bromoisoquinolin 3 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of (6-bromoisoquinolin-3-yl)methanol. While specific DFT studies on this exact molecule are not widely published, extensive research on the parent isoquinoline (B145761) molecule provides a strong predictive foundation. tandfonline.comresearchgate.net

DFT studies on isoquinoline, often using the B3LYP functional with a 6-311++G(d,p) basis set, have established its fundamental electronic parameters. tandfonline.comfigshare.com These calculations reveal the distribution of electrons within the molecule, which is key to predicting its chemical reactivity. For this compound, the presence of a bromine atom and a methanol (B129727) group introduces significant electronic perturbations compared to the parent isoquinoline. The bromine atom acts as an electron-withdrawing group, while the hydroxymethyl group at the 3-position can also influence electron density.

Key electronic properties calculated via DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com For the parent isoquinoline, this gap has been calculated to be approximately 3.78 eV. figshare.com The introduction of substituents would alter this gap, thereby tuning the molecule's reactivity.

Other important parameters derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. nih.govarabjchem.org Global quantum-molecular descriptors help quantify reactivity.

This data is for the parent isoquinoline molecule and serves as a baseline for understanding substituted derivatives like this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling is used to determine the most stable three-dimensional structure of this compound. The isoquinoline ring system itself is planar, but the addition of the (-CH2OH) group at the 3-position introduces conformational flexibility. researchgate.net

Conformational analysis focuses on the rotation around the single bond connecting the hydroxymethyl group to the isoquinoline ring. Computational methods can calculate the potential energy surface for this rotation, identifying the lowest-energy (most stable) conformers. This analysis is crucial because the spatial arrangement of the hydroxyl group can significantly affect how the molecule interacts with other molecules, such as biological receptors or catalysts. The analysis would reveal any potential intramolecular hydrogen bonding between the hydroxyl group and the isoquinoline nitrogen, which would stabilize certain conformations.

Geometric parameters such as bond lengths and angles are optimized during these calculations to find the molecule's ground-state geometry. For the parent isoquinoline, these have been calculated and show good agreement with experimental data. researchgate.net

Table 2: Selected Optimized Geometric Parameters of Isoquinoline (Illustrative)

Parameter Bond/Angle Calculated Value
Bond Length C1-N2 ~1.36 Å
Bond Length N2-C3 ~1.31 Å
Bond Angle C1-N2-C3 ~117°

Note: Values are approximate and based on general DFT studies of isoquinoline. The presence of substituents in this compound would cause slight deviations in these parameters.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the pathways of chemical reactions. For this compound, this includes predicting mechanisms for its synthesis or its subsequent reactions, such as nucleophilic substitution at the bromine-bearing carbon.

Theoretical studies on the synthesis of similar substituted isoquinolines have proposed detailed reaction mechanisms. For instance, the synthesis of 4-bromo-3-alkylisoquinolines has been suggested to proceed via a 6-endo-dig cyclization of a 2-alkynylbenzaldoxime intermediate. thieme-connect.de The reaction pathway, including the formation of key intermediates like isoquinoline-N-oxides, can be mapped computationally. thieme-connect.de

A critical aspect of this work is the calculation of transition states, which are the high-energy structures that connect reactants to products. ucsb.edu Locating a transition state (a first-order saddle point on the potential energy surface) and calculating its energy allows for the determination of the activation energy of a reaction. researchgate.net This, in turn, predicts the reaction rate. Algorithms like the Berny algorithm, QST2/QST3, or the Nudged Elastic Band (NEB) method are employed in software packages like Gaussian or Orca to find these elusive structures. researchgate.netlibretexts.org For example, a computational study could model the Suzuki-Miyaura coupling reaction at the C6-Br position of this compound to predict its feasibility and optimal conditions.

In Silico Approaches for Structure-Activity Relationship (SAR) Exploration in Isoquinoline Derivatives

While this compound is a single compound, it serves as a scaffold for developing new molecules with potential biological activity. In silico methods are essential for exploring the Structure-Activity Relationships (SAR) of the broader isoquinoline class. SAR studies aim to understand how changes in a molecule's structure affect its biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a key computational technique in this area. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured biological activity. nih.govnih.gov To build a QSAR model for derivatives of this compound, researchers would:

Synthesize a library of related compounds, for example, by varying the substituent at the bromine position or modifying the methanol group.

Measure the biological activity of these compounds against a specific target (e.g., an enzyme or receptor).

Calculate a set of molecular descriptors (e.g., steric, electronic, and lipophilic properties) for each compound.

Use statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Genetic Function Approximation (GFA), to build a model linking the descriptors to the activity. nih.govresearchgate.net

Such models can then predict the activity of new, unsynthesized derivatives, guiding chemists to focus their efforts on the most promising candidates. nih.gov

Computational Analysis of Molecular Interactions for Designing Derivatives

Building on SAR, computational analysis of molecular interactions provides a visual and energetic understanding of how a molecule like this compound can bind to a biological target, such as a protein's active site. This is a cornerstone of rational drug design. nih.govresearchgate.net

Molecular docking is the primary tool used for this purpose. In a docking simulation, the this compound molecule is computationally placed into the binding site of a target protein. The program then explores different binding poses and scores them based on their predicted binding affinity. nih.gov This allows researchers to:

Identify the most likely binding mode of the compound.

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex.

Understand the roles of the bromine atom and the hydroxymethyl group in the binding process.

The insights from docking and analysis of the molecular electrostatic potential (MEP) are then used to design improved derivatives. nih.gov For instance, if docking reveals an empty hydrophobic pocket near the bromine atom, a derivative with a larger, nonpolar group at that position might be designed to achieve a better fit and higher potency. Similarly, if the hydroxyl group is not forming a hydrogen bond, its position might be altered or it could be replaced by a different functional group to optimize interactions. researchgate.net

Research Applications As a Molecular Building Block

Precursor in the Synthesis of Complex Isoquinoline (B145761) Alkaloids and Analogues

The isoquinoline scaffold is a core component of many naturally occurring alkaloids that exhibit a wide range of biological activities. The strategic placement of a bromine atom and a hydroxymethyl group on the isoquinoline ring of (6-bromoisoquinolin-3-yl)methanol provides synthetic chemists with valuable handles for the construction of more complex alkaloid structures. The bromine at the C-6 position can be readily transformed through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the isoquinoline core with diverse substituents, a key step in the total synthesis of natural products and the creation of novel analogues with potentially enhanced or modified biological profiles.

The methanol (B129727) group at the C-3 position can be oxidized to an aldehyde or a carboxylic acid, providing a gateway for further modifications, including the formation of imines, amides, or esters. These transformations are instrumental in building the intricate side chains and additional ring systems characteristic of many complex isoquinoline alkaloids. The ability to selectively manipulate both the bromo and methanol functionalities makes this compound a powerful intermediate in the multi-step synthesis of medicinally important compounds.

Scaffold for Heterocyclic Library Synthesis in Chemical Biology Research

In the realm of chemical biology and drug discovery, the generation of diverse libraries of small molecules is crucial for identifying new therapeutic leads. The isoquinoline framework is a privileged scaffold, meaning it is frequently found in biologically active compounds. This compound serves as an excellent starting point for the synthesis of focused libraries of isoquinoline derivatives.

The reactivity of the bromine atom allows for the parallel synthesis of a multitude of analogues by introducing a wide array of building blocks through high-throughput cross-coupling techniques. Similarly, the methanol group can be derivatized in a combinatorial fashion to further expand the chemical space of the library. This approach enables the rapid generation of hundreds or thousands of distinct compounds, which can then be screened for their biological activity against various targets, such as enzymes or receptors. The structural diversity achieved by modifying the this compound scaffold increases the probability of discovering novel modulators of biological processes.

Development of Novel Organometallic Ligands and Catalysts

The nitrogen atom within the isoquinoline ring system of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the ability to introduce other coordinating groups through modification of the bromo and methanol functionalities, makes this compound an attractive building block for the design of novel organometallic ligands.

For instance, the methanol group could be converted into a phosphine or an N-heterocyclic carbene precursor, which are common coordinating moieties in catalysis. The resulting bidentate or tridentate ligands, incorporating the isoquinoline nitrogen, can then be complexed with various transition metals, such as palladium, rhodium, or iridium. These organometallic complexes can be investigated for their catalytic activity in a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the isoquinoline scaffold, play a critical role in determining the efficiency and selectivity of the resulting catalyst.

Applications in Advanced Materials Science Research (e.g., functional dyes)

The extended π-conjugated system of the isoquinoline ring suggests that derivatives of this compound could possess interesting photophysical properties. By extending the conjugation through reactions at the bromine position, it is possible to synthesize molecules that absorb and emit light at various wavelengths. This opens up possibilities for their application as functional dyes in advanced materials.

For example, through Sonogashira coupling with various terminal alkynes, a series of fluorescent isoquinoline derivatives could be prepared. The emission color and quantum yield of these dyes can be modulated by the nature of the substituent introduced. Such compounds could find applications in organic light-emitting diodes (OLEDs), fluorescent sensors for the detection of specific analytes, or as imaging agents in microscopy. The ability to tailor the optical properties of these molecules through synthetic modifications of the this compound core is a key advantage in the development of new functional materials.

Design and Synthesis of Molecular Probes for Biological Systems (Focus on in vitro research tools and mechanistic studies)

Molecular probes are essential tools for studying biological processes at the molecular level. The isoquinoline scaffold of this compound can be incorporated into the design of such probes. For instance, by attaching a fluorescent reporter group to the isoquinoline core, it may be possible to create probes that can visualize specific cellular components or monitor the activity of certain enzymes.

Q & A

Q. What are the optimal synthetic routes for (6-bromoisoquinolin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of isoquinoline derivatives followed by hydroxymethylation. For example, bromination at the 6-position of isoquinoline can be achieved using NBS (N-bromosuccinimide) in a polar solvent like DMF, followed by hydroxymethylation via formylation and reduction. Key catalysts include Pd(OAc)₂ and XPhos for cross-coupling steps, as demonstrated in Suzuki-Miyaura reactions for analogous compounds . Reaction optimization should focus on solvent choice (e.g., THF or ACN/water mixtures), temperature (80–100°C), and stoichiometric ratios (e.g., 1:2 substrate-to-boronic acid ratio). Purification via flash chromatography (ethyl acetate/hexane gradients) yields >75% purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Characterization requires a multi-technique approach:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) confirm regiochemistry. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and hydroxymethyl protons (δ 4.5–5.0 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ expected at m/z 238.08) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated isoquinoline derivatives?

  • Methodological Answer : Contradictions in unit cell parameters or electron density maps often arise from disordered bromine atoms or solvent occupancy. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. For twinned crystals, employ the TWIN command and validate with R-factor convergence (<5% difference between RintR_{\text{int}} and RsigmaR_{\text{sigma}}) . Pair with PLATON’s ADDSYM tool to check for missed symmetry .

Q. How does the hydroxymethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The hydroxymethyl group can act as a directing group, enhancing regioselectivity in Pd-catalyzed couplings. For example, in Buchwald-Hartwig aminations, it stabilizes transition states via hydrogen bonding. However, protection (e.g., as a silyl ether) may be required to prevent oxidation. Comparative studies with non-hydroxylated analogs show a 20–30% increase in reaction efficiency for protected derivatives .

Q. What computational approaches predict the biological targets of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to assess binding affinity. The bromine atom’s electronegativity enhances halogen bonding with backbone carbonyls (e.g., in ATP-binding pockets) .
  • QSAR Modeling : Train models on datasets of isoquinoline derivatives to correlate substituents (e.g., bromine position) with IC₅₀ values. Hydrophobic parameters (ClogP) and polar surface area (TPSA) are critical predictors .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human or rodent) and monitor parent compound depletion via LC-MS. CYP450 isoforms (e.g., CYP3A4) are prioritized due to their role in hydroxylation .
  • Ames Test : Use Salmonella strains (TA98/TA100) to assess mutagenicity. Brominated aromatics often show low risk if metabolic debromination is minimal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.